molecular formula C7H10N2 B7904703 4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine

4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B7904703
M. Wt: 122.17 g/mol
InChI Key: HFKMQDADJOVLCK-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine is a nitrogen-containing heterocyclic compound It consists of a five-membered pyrrole ring fused to a six-membered pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine typically involves cyclization reactions. One common method is the intramolecular aza-Wittig cyclization of ethyl 1-(2-azidoacetyl)-2-oxopyrrolidine-3-carboxylate . This reaction is carried out under mild conditions and provides the desired product in good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using cost-effective and readily available starting materials. The use of solid catalysts, such as amorphous carbon-supported sulfonic acid, can enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into fully saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, fully saturated derivatives, and substituted pyrrolopyridines with various functional groups.

Scientific Research Applications

4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine is unique due to its specific ring fusion and nitrogen arrangement, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development.

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-3-8-5-7-6(1)2-4-9-7/h2,4,8-9H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKMQDADJOVLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine
Reactant of Route 2
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine
Reactant of Route 3
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine
Reactant of Route 4
Reactant of Route 4
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine
Reactant of Route 5
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine
Reactant of Route 6
4,5,6,7-Tetrahydro-1H-pyrrolo[2,3-C]pyridine

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